Cas no 1705-16-4 (1-3-(trifluoromethyl)phenylbutan-1-one)
1-3-(trifluoromethyl)phenylbutan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-Butanone,1-[3-(trifluoromethyl)phenyl]-
- 3’-TRIFLUOROMETHYLBUTYROPHENONE
- 3-trifluoromethylbutyrophenone
- 4,4,4-trifluoro-3-methyl-1-phenylbutan-1-one
- 1-Butanone,1-[3-(trifluoromethyl)phenyl]
- 1-Butanone,4,4,4-trifluoro-3-methyl-1-phenyl
- Butyrophenone,3'-(trifluoromethyl)-(7CI,8CI)
- m-Trifluormethyl-butyrophenon
- 1-(3-trifluoromethylphenyl)butan-1-one
- 1-[3-(trifluoromethyl)phenyl]butan-1-one
- AKOS010015149
- 1-(3-(Trifluoromethyl)phenyl)butan-1-one
- 1-(3-Trifluoromethyl-phenyl)-butan-1-one
- Z513733236
- OLROVMGGICDDJG-UHFFFAOYSA-N
- CS-0216988
- N12570
- SCHEMBL9468405
- 1705-16-4
- EN300-65409
- 1-3-(trifluoromethyl)phenylbutan-1-one
-
- Inchi: 1S/C11H11F3O/c1-2-4-10(15)8-5-3-6-9(7-8)11(12,13)14/h3,5-7H,2,4H2,1H3
- InChI Key: OLROVMGGICDDJG-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)C(CCC)=O)(F)F
Computed Properties
- Exact Mass: 216.07600
- Monoisotopic Mass: 216.07619946g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.153±0.06 g/cm3(Predicted)
- Boiling Point: 138-140 °C(Press: 20 Torr)
- PSA: 17.07000
- LogP: 3.45780
1-3-(trifluoromethyl)phenylbutan-1-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-3-(trifluoromethyl)phenylbutan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T900168-25mg |
1-[3-(trifluoromethyl)phenyl]butan-1-one |
1705-16-4 | 25mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T900168-50mg |
1-[3-(trifluoromethyl)phenyl]butan-1-one |
1705-16-4 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T900168-250mg |
1-[3-(trifluoromethyl)phenyl]butan-1-one |
1705-16-4 | 250mg |
$ 320.00 | 2022-06-02 | ||
| Enamine | EN300-65409-0.05g |
1-[3-(trifluoromethyl)phenyl]butan-1-one |
1705-16-4 | 95.0% | 0.05g |
$91.0 | 2025-03-21 | |
| Enamine | EN300-65409-0.1g |
1-[3-(trifluoromethyl)phenyl]butan-1-one |
1705-16-4 | 95.0% | 0.1g |
$135.0 | 2025-03-21 | |
| Enamine | EN300-65409-0.25g |
1-[3-(trifluoromethyl)phenyl]butan-1-one |
1705-16-4 | 95.0% | 0.25g |
$194.0 | 2025-03-21 | |
| Enamine | EN300-65409-0.5g |
1-[3-(trifluoromethyl)phenyl]butan-1-one |
1705-16-4 | 95.0% | 0.5g |
$306.0 | 2025-03-21 | |
| Enamine | EN300-65409-1.0g |
1-[3-(trifluoromethyl)phenyl]butan-1-one |
1705-16-4 | 95.0% | 1.0g |
$392.0 | 2025-03-21 | |
| Enamine | EN300-65409-2.5g |
1-[3-(trifluoromethyl)phenyl]butan-1-one |
1705-16-4 | 95.0% | 2.5g |
$823.0 | 2025-03-21 | |
| Enamine | EN300-65409-5.0g |
1-[3-(trifluoromethyl)phenyl]butan-1-one |
1705-16-4 | 95.0% | 5.0g |
$1625.0 | 2025-03-21 |
1-3-(trifluoromethyl)phenylbutan-1-one Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 1-3-(trifluoromethyl)phenylbutan-1-one
Chemical Compound CAS No. 1705-16-4: 1-Butanone, 1-[3-(Trifluoromethyl)Phenyl]
The chemical compound with CAS No. 1705-16-4, commonly referred to as 1-butanol, 1-[3-(trifluoromethyl)phenyl], is a versatile organic compound that has garnered significant attention in various scientific and industrial applications. This compound is characterized by its unique structure, which combines a butanone group with a trifluoromethyl-substituted phenyl ring. The presence of the trifluoromethyl group imparts distinct electronic and steric properties, making it a valuable molecule in fields such as pharmaceuticals, agrochemicals, and materials science.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-butanol, 1-[3-(trifluoromethyl)phenyl]. Researchers have explored various methodologies to optimize its production, including catalytic processes and asymmetric synthesis techniques. These innovations have not only improved yield but also enhanced the purity of the compound, making it more suitable for high-end applications.
In the pharmaceutical industry, 1-butanol, 1-[3-(trifluoromethyl)phenyl] has shown promise as a building block for drug development. Its ability to form stable intermediates and its compatibility with diverse functional groups make it an attractive candidate for constructing complex molecular architectures. For instance, studies have demonstrated its utility in the synthesis of bioactive compounds targeting various therapeutic areas, including oncology and neurodegenerative diseases.
The electronic properties of this compound are particularly noteworthy due to the electron-withdrawing trifluoromethyl group attached to the phenyl ring. This feature enhances the molecule's reactivity in certain chemical transformations, such as nucleophilic substitutions and electrophilic aromatic substitutions. Recent research has leveraged these properties to develop novel catalytic cycles and reaction pathways, further expanding its applicability in organic synthesis.
In addition to its role in drug discovery, 1-butanol, 1-[3-(trifluoromethyl)phenyl] has found applications in materials science. Its ability to form stable polymers and coatings has been explored for use in advanced materials development. For example, studies have shown that this compound can be incorporated into polymer matrices to enhance mechanical strength and thermal stability.
The environmental impact of 1-butanol, 1-[3-(trifluoromethyl)phenyl] has also been a topic of interest among researchers. Investigations into its biodegradation pathways and toxicity profiles are ongoing, with a focus on minimizing its ecological footprint while maximizing its industrial utility.
In conclusion, CAS No. 1705-16-4, or 1-butanol, 1-[3-(trifluoromethyl)phenyl], stands as a testament to the ingenuity of modern chemistry. Its unique structure and versatile properties continue to drive innovation across multiple disciplines, ensuring its relevance in both current and future scientific endeavors.
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